N'-((1,1'-Biphenyl)-4-ylmethylene)-2-(2-thienyl)acetohydrazide
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Overview
Description
N’-((1,1’-Biphenyl)-4-ylmethylene)-2-(2-thienyl)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a biphenyl group and a thienyl group, which are connected through an acetohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((1,1’-Biphenyl)-4-ylmethylene)-2-(2-thienyl)acetohydrazide typically involves the condensation of 4-biphenylcarboxaldehyde with 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-((1,1’-Biphenyl)-4-ylmethylene)-2-(2-thienyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-((1,1’-Biphenyl)-4-ylmethylene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The biphenyl and thienyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the biphenyl and thienyl groups.
Reduction: Amines derived from the reduction of the hydrazide group.
Substitution: Halogenated or nitrated derivatives of the biphenyl and thienyl groups.
Scientific Research Applications
N’-((1,1’-Biphenyl)-4-ylmethylene)-2-(2-thienyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-((1,1’-Biphenyl)-4-ylmethylene)-2-(2-thienyl)acetohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The biphenyl and thienyl groups can facilitate binding to hydrophobic pockets, while the hydrazide group can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N’-((1,1’-Biphenyl)-4-ylmethylene)-2-(2-furyl)acetohydrazide: Similar structure but with a furan ring instead of a thienyl ring.
N’-((1,1’-Biphenyl)-4-ylmethylene)-2-(2-pyridyl)acetohydrazide: Contains a pyridine ring instead of a thienyl ring.
Uniqueness
N’-((1,1’-Biphenyl)-4-ylmethylene)-2-(2-thienyl)acetohydrazide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H16N2OS |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[(E)-(4-phenylphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C19H16N2OS/c22-19(13-18-7-4-12-23-18)21-20-14-15-8-10-17(11-9-15)16-5-2-1-3-6-16/h1-12,14H,13H2,(H,21,22)/b20-14+ |
InChI Key |
OVCSMQSAJPSCOA-XSFVSMFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CC3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
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